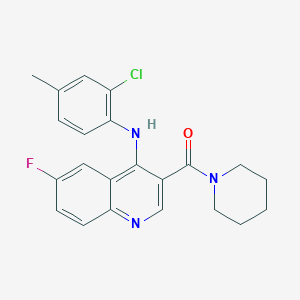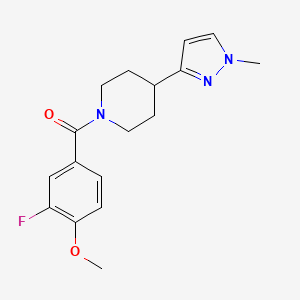
(3-fluoro-4-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . Another study reported the synthesis of a series of novel sEH inhibitors containing a N-substituted piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are essential for understanding its behavior under different conditions. The search results indicate that similar compounds have a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Prasad et al. (2018) focuses on the synthesis and structural exploration of a bioactive heterocycle related to the compound . The study also includes Hirshfeld surface analysis to analyze intermolecular interactions, contributing to the understanding of the compound's stability and behavior in different environments (Prasad et al., 2018).
Applications in Imaging and Receptor Studies
Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a radiotracer for studying cannabinoid receptors in the brain using positron emission tomography. This indicates the compound's potential in neuroimaging and receptor studies (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
Research by Kumar et al. (2012) on similar compounds suggests potential antimicrobial applications. They found that compounds containing a methoxy group exhibited high antimicrobial activity, indicating the possible use of our compound in developing new antimicrobial agents (Kumar et al., 2012).
Analgesic and Receptor Activation Studies
A study by Colpaert et al. (2004) on a compound structurally related to the one found that it could have applications in treating pathological pain through receptor activation. This suggests the potential of similar compounds in pain management and neurological research (Colpaert et al., 2004).
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-8-7-15(19-20)12-5-9-21(10-6-12)17(22)13-3-4-16(23-2)14(18)11-13/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGROANSVOHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
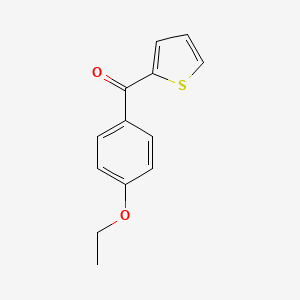
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)


![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)
![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)
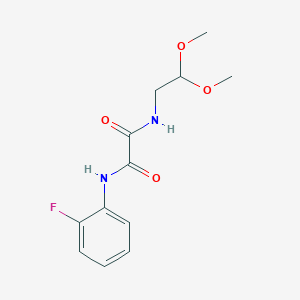
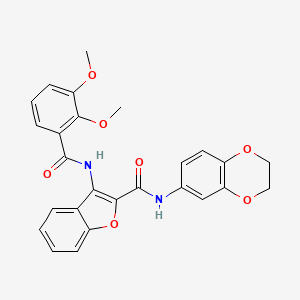
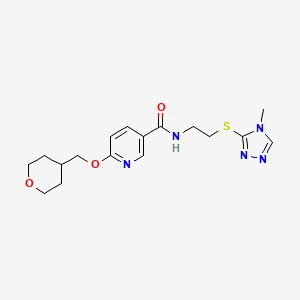
![dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine](/img/structure/B2840135.png)

